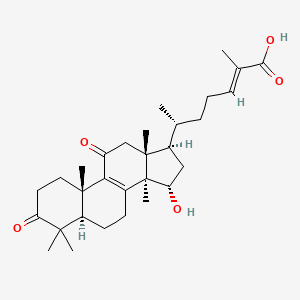
N-Tosylpiperidine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosylpiperidine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a piperidine ring, which is further substituted with a tosyl group. The combination of these functional groups makes it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Tosylpiperidine-4-boronic acid pinacol ester typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is first tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-tosylpiperidine.
Borylation: The N-tosylpiperidine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Tosylpiperidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of functionalized piperidine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Tosylpiperidine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, where the piperidine ring is a common structural motif.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science, including the development of polymers and advanced materials.
Wirkmechanismus
The mechanism by which N-Tosylpiperidine-4-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tosyl group serves as a protecting group, enhancing the stability and reactivity of the piperidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-4-boronic acid pinacol ester: Lacks the tosyl group, making it less stable and less versatile in certain reactions.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a Boc protecting group instead of a tosyl group, offering different reactivity and stability profiles.
4-Pyridineboronic acid pinacol ester: Contains a pyridine ring instead of a piperidine ring, leading to different electronic properties and reactivity.
Uniqueness
N-Tosylpiperidine-4-boronic acid pinacol ester is unique due to the presence of both the boronic ester and tosyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in complex organic synthesis and pharmaceutical development, where precise control over reactivity is essential.
Eigenschaften
Molekularformel |
C18H28BNO4S |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
InChI |
InChI=1S/C18H28BNO4S/c1-14-6-8-16(9-7-14)25(21,22)20-12-10-15(11-13-20)19-23-17(2,3)18(4,5)24-19/h6-9,15H,10-13H2,1-5H3 |
InChI-Schlüssel |
AENMXOFMCUYVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


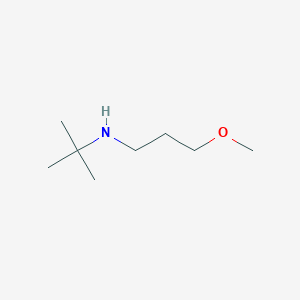

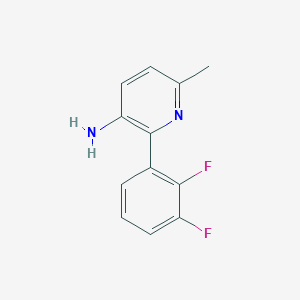
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)
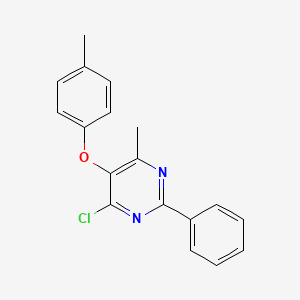


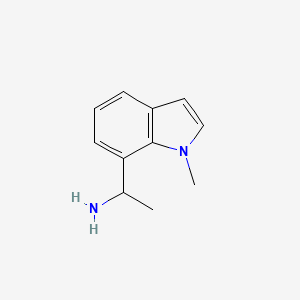
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
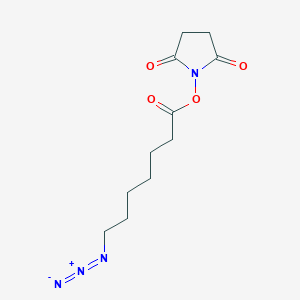
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
